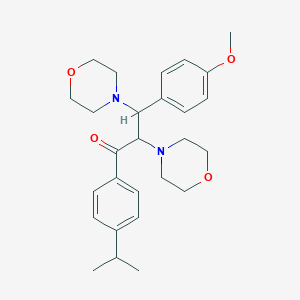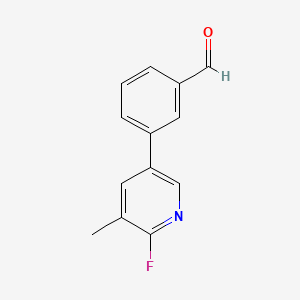![molecular formula C23H24N2O3S2 B14018669 3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 78693-63-7](/img/structure/B14018669.png)
3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- is a complex organic compound known for its unique bicyclic structure. This compound is part of the diazabicyclo family, which is characterized by a bicyclic framework containing nitrogen atoms. The presence of acetyl and phenylthio groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- typically involves multiple steps. One common method is the Mannich condensation, where piperidones react with formalin and primary amines under specific conditions . This reaction forms the diazabicyclo structure, which can then be further modified to introduce acetyl and phenylthio groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich condensation reactions followed by purification processes such as crystallization or chromatography. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which 3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, altering the activity of these targets. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
- 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 3,9-Diazabicyclo[3.3.1]nonan-7-amine,3,9-dimethyl-
Uniqueness
Compared to similar compounds, 3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- stands out due to the presence of both acetyl and phenylthio groups.
Propiedades
Número CAS |
78693-63-7 |
|---|---|
Fórmula molecular |
C23H24N2O3S2 |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
3,7-diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C23H24N2O3S2/c1-17(26)24-13-22(29-19-9-5-3-6-10-19)15-25(18(2)27)16-23(14-24,21(22)28)30-20-11-7-4-8-12-20/h3-12H,13-16H2,1-2H3 |
Clave InChI |
KQEKJITWWYZUAH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2(CN(CC(C1)(C2=O)SC3=CC=CC=C3)C(=O)C)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)




![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)

![3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B14018649.png)



